Ferumoxytol mechanism of action in vitro
Ferumoxytol mechanism of action in vitro
An In-depth Technical Guide on the Core In Vitro Mechanism of Action of Ferumoxytol
Introduction
Ferumoxytol (Feraheme®) is a superparamagnetic iron oxide nanoparticle (SPION) approved for the treatment of iron deficiency anemia (IDA), particularly in patients with chronic kidney disease.[1][2][3] It is composed of a superparamagnetic iron oxide core coated with a polyglucose sorbitol carboxymethyl ether, a carbohydrate shell, which stabilizes the nanoparticle and isolates the bioactive iron.[4][5] Beyond its hematinic indication, ferumoxytol is increasingly utilized "off-label" as a contrast agent for magnetic resonance imaging (MRI) due to its strong T1 and T2/T2* shortening effects and long intravascular half-life of approximately 14.5-15 hours. This guide provides a detailed examination of the in vitro mechanism of action of ferumoxytol, focusing on its cellular interactions, iron release processes, and subsequent effects on cellular signaling and function.
Physicochemical and Magnetic Properties
Ferumoxytol's behavior in biological systems is dictated by its unique physicochemical properties. It is a colloidal suspension of ultrasmall superparamagnetic iron oxide (USPIO) nanoparticles. The carbohydrate coating provides a neutral to slightly negative surface charge and ensures the complex remains stable under physiological conditions, minimizing the release of labile iron into the plasma until it is processed by the mononuclear phagocyte system.
| Property | Value | Source(s) |
| Core Composition | Superparamagnetic Iron Oxide (Fe3O4) | |
| Coating | Polyglucose Sorbitol Carboxymethyl Ether (Carboxymethyl-dextran derivative) | |
| Overall Diameter | 17-31 nm | |
| Inorganic Core Diameter | ~7 nm | |
| Molecular Weight | ~731 kDa | |
| Surface Charge (Zeta Potential) | -16 mV | |
| Plasma Half-life | ~14.5 - 15 hours | |
| r1 Relaxivity (1.5T, plasma) | 19.0 ± 1.7 s⁻¹mM⁻¹ | |
| r2 Relaxivity (1.5T, plasma) | 64.9 ± 2.3 s⁻¹mM⁻¹ | |
| r1 Relaxivity (3.0T, plasma) | 9.5 ± 0.2 s⁻¹mM⁻¹ | |
| r2 Relaxivity (3.0T, plasma) | 65.2 ± 1.8 s⁻¹mM⁻¹ |
Cellular Uptake and Internalization
The primary mechanism for ferumoxytol clearance from circulation is uptake by phagocytic cells of the mononuclear phagocyte system (previously known as the reticuloendothelial system or RES), located mainly in the liver, spleen, and bone marrow.
Macrophage Uptake via Scavenger Receptors
Uptake in Other Cell Types
While macrophages are the primary destination, other cells can also internalize ferumoxytol in vitro, often requiring assistance or specific conditions:
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Glioblastoma Cells: Internalization can be facilitated using transfection agents like Lipofectamine.
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Stem Cells: Effective in vitro labeling of mesenchymal stem cells (MSCs) has been achieved by incubating cells with ferumoxytol. The formation of nanocomplexes with heparin and protamine can significantly enhance this uptake.
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Astrocytes: In vitro studies and ex vivo analysis of brain tissue show that astrocytes, particularly their endfeet surrounding blood vessels, can take up ferumoxytol nanoparticles.
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Leukemia Cells: Ferumoxytol can be internalized by leukemic cells, particularly those with low expression of the iron exporter ferroportin (FPN).
Intracellular Iron Release and Metabolism
Following endocytosis, the ferumoxytol-carbohydrate complex is trafficked to endosomes and subsequently fuses with lysosomes.
Lysosomal Degradation and Iron Release
Within the acidic environment of the lysosome, the carbohydrate shell is enzymatically degraded by dextranases, releasing the iron oxide core. The iron is then metabolized and released from the nanoparticle complex. This process can be influenced by external factors:
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Pharmacological Ascorbate (Vitamin C): In glioblastoma cells, ascorbate can reduce the Fe³⁺ sites in the ferumoxytol core, promoting the release of Fe²⁺.
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Ionizing Radiation (IR): IR can oxidize the Fe²⁺ sites within the ferumoxytol core, which enhances the release of Fe³⁺. The primary oxidant appears to be H₂O₂, a product of water radiolysis.
Fate of Intracellular Iron
Once released, the iron joins the cell's metabolic pathways. It can either be:
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Stored: Sequestered within the intracellular iron storage protein, ferritin.
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Transported: Transferred to the plasma protein transferrin, which then transports the iron to erythroid precursor cells in the bone marrow for incorporation into hemoglobin.
In Vitro Pharmacodynamics and Cellular Effects
Ferumoxytol is not merely an iron delivery vehicle; its nanoparticle nature confers distinct biological activities in vitro.
Induction of Oxidative Stress
A key mechanism of ferumoxytol's therapeutic effect in cancer models is the generation of reactive oxygen species (ROS).
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In Macrophage Co-cultures: When adenocarcinoma cells are co-incubated with macrophages and ferumoxytol, there is a significant increase in hydrogen peroxide and hydroxyl radical production. This enhanced ROS generation increases cancer cell cytotoxicity, as evidenced by elevated caspase-3 activity.
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In Leukemia Cells: Ferumoxytol treatment increases intracellular iron content in leukemic cells with low ferroportin expression, leading to enhanced levels of intracellular ROS and subsequent cell damage.
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General Oxidative Stress: Compared to other intravenous iron formulations like iron sucrose and ferric carboxymaltose, ferumoxytol has been shown in nonclinical models to induce higher levels of oxidative stress markers (e.g., malondialdehyde) and inflammatory markers in the liver and kidneys.
Modulation of Macrophage Phenotype
Ferumoxytol has immunomodulatory properties and can drive macrophage polarization towards a pro-inflammatory M1 phenotype. Macrophages exposed to ferumoxytol in vitro show increased mRNA expression associated with Th1-type pro-inflammatory responses, such as increased TNFα expression and decreased secretion of the anti-inflammatory cytokine IL-10. This polarization is associated with the activation of the mitogen-activated protein kinase (MAPK) and spleen-associated tyrosine kinase (Syk)/nuclear factor kappa-B (NF-κB) signaling pathways.
Effects on T-Lymphocyte Function
In vitro studies have also revealed that ferumoxytol can have immunosuppressive effects on human T-cells. The nanoparticle has been found to inhibit cytokine secretion and antigen-induced proliferation of T-lymphocytes by inducing mitochondrial damage and the production of mitochondrial ROS (mitoROS).
Quantitative In Vitro Data
| Parameter | Condition | Value | Source(s) |
| MSC Iron Uptake | Labeled with 100 µg/mL Ferumoxytol | 4.656 ± 0.46 pg/cell | |
| T2 Relaxation (FMX alone) | In vitro glioblastoma model | 2.8 ms | |
| T2 Relaxation (FMX + Ascorbate) | In vitro glioblastoma model | 25.6 ms | |
| H₂O₂ Production Increase | Cancer cell/macrophage co-culture + FMX | 11-fold increase | |
| Hydroxyl Radical Increase | Cancer cell/macrophage co-culture + FMX | 16-fold increase | |
| Dose Enhancement Ratio (Ascorbate Toxicity) | Extracellular FMX | 1.16 | |
| Dose Enhancement Ratio (Ascorbate Toxicity) | Intracellular FMX | 1.54 | |
| Iron Release (vs. other IV irons) | In vitro dialysis circuit | Ferumoxytol < Iron Dextran < Iron Sucrose < Ferric Gluconate |
Key Experimental Protocols
Protocol: In Vitro Macrophage Uptake Inhibition Assay
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Objective: To determine the receptor responsible for ferumoxytol uptake in macrophages.
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Methodology:
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Cell Culture: Mouse peritoneal macrophages are harvested and cultured in appropriate media.
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Inhibitor Pre-treatment: Cells are pre-incubated with specific inhibitors for 30-60 minutes. Inhibitors include polyinosinic acid (a general scavenger receptor inhibitor) and blocking antibodies against specific receptors (e.g., anti-SR-AI/II, anti-MARCO, anti-CD14).
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Ferumoxytol Incubation: Ferumoxytol is added to the culture media at a specified concentration (e.g., 100 µg Fe/mL) and incubated for 1-2 hours.
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Washing: Cells are washed multiple times with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
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Quantification of Uptake:
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Histology: Cells are fixed and stained with Prussian blue to visualize intracellular iron deposits.
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Quantitative Analysis: Stained cells are imaged, and the amount of blue staining per cell is quantified using image analysis software. Alternatively, total iron content can be measured using inductively coupled plasma mass spectrometry (ICP-MS).
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Expected Outcome: A significant reduction in Prussian blue staining in cells pre-treated with PIA or anti-SR-AI/II antibody compared to controls, indicating SR-AI/II is the primary uptake receptor.
Protocol: In Vitro MRI of Ferumoxytol-Ascorbate Interaction
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Objective: To monitor the reduction of ferumoxytol and release of Fe²⁺ by ascorbate using T2* mapping.
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Methodology:
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Cell Culture & Labeling: Glioblastoma cells are cultured. For intracellular studies, cells are pre-incubated for 24 hours with ferumoxytol complexed with a transfection agent (e.g., 20 µg/mL FMX-Lipofectamine).
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Treatment: Cells (with either intracellular or extracellular ferumoxytol) are treated with a high concentration of ascorbate (e.g., 10 mM AscH⁻) for 1 hour.
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Sample Preparation: Following treatment, cells are trypsinized, washed, and re-suspended in PBS. The cell suspension is transferred to PCR wells, which are then embedded in a 1% agarose gel phantom. Cells are allowed to settle and form a pellet at the bottom of the well.
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MRI Acquisition: The phantom is imaged on a high-field MRI scanner (e.g., 7T). T2*-weighted images are acquired using a multi-echo gradient-echo sequence.
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Data Analysis: T2* maps are generated by fitting the signal decay across the multiple echo times to a mono-exponential curve on a voxel-by-voxel basis. The average T2* value of the cell pellet is calculated.
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Expected Outcome: A significant increase in the T2* relaxation time in samples treated with ascorbate compared to ferumoxytol alone, indicating the reduction of Fe³⁺ to Fe²⁺ and release from the nanoparticle core.
Conclusion
The in vitro mechanism of action of ferumoxytol is multifaceted. It is primarily internalized by macrophages through the scavenger receptor SR-AI/II, after which its carbohydrate coat is degraded in lysosomes to release bioactive iron. This intracellular iron processing can induce significant cellular effects, including the generation of ROS, which can be cytotoxic to neighboring cancer cells, and the polarization of macrophages to a pro-inflammatory M1 phenotype via MAPK and NF-κB signaling. These distinct immunomodulatory and pro-oxidative properties, separate from its role in iron repletion, underscore its potential in therapeutic applications beyond anemia, particularly in oncology. Understanding these core in vitro mechanisms is crucial for the continued development and optimization of ferumoxytol-based diagnostic and therapeutic strategies.
References
- 1. Repurposing ferumoxytol: Diagnostic and therapeutic applications of an FDA-approved nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Ferumoxytol? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ferumoxytol Injection: Package Insert / Prescribing Info / MOA [drugs.com]
